5-Bromo-6H,7H,8H-pyrrolo[2,3-g]quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8BrN3 |
|---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
5-bromo-7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline |
InChI |
InChI=1S/C10H8BrN3/c11-8-9-6(1-2-13-9)5-7-10(8)14-4-3-12-7/h3-5,13H,1-2H2 |
InChI Key |
HJTKOUZEGWMLJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C3=NC=CN=C3C=C21)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformations of Pyrrolo 2,3 G Quinoxaline Systems
Reactivity of the Quinoxaline (B1680401) Moiety
The quinoxaline core, a fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is an electron-deficient aromatic system. rsc.org This electron deficiency is due to the presence of the two electronegative nitrogen atoms in the pyrazine ring, which withdraw electron density from the carbocyclic ring. This property makes the quinoxaline moiety generally susceptible to nucleophilic attack.
Key reactivity features of the quinoxaline moiety within the fused system include:
Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. This is particularly true when a good leaving group, such as a halogen, is present on the ring. In the context of the title compound, the bromine atom at the C-5 position is susceptible to displacement by strong nucleophiles. Furthermore, Vicarious Nucleophilic Substitution (VNS) of hydrogen has been explored as a method for functionalizing the quinoxaline ring. rsc.org
Electrophilic Substitution: Electrophilic substitution on the quinoxaline ring is generally difficult due to its electron-deficient character. If such reactions were to occur, they would preferentially take place on the benzene portion of the moiety, but the pyrazine ring has a strong deactivating effect.
N-Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. This transformation significantly increases the electrophilicity of the quinoxaline ring, making it even more susceptible to nucleophilic attack. Quinoxaline N-oxides are valuable intermediates for introducing substituents onto the heterocyclic ring. rsc.org
Reactivity of the Pyrrole (B145914) Moiety
In a fully aromatic pyrrolo[2,3-g]quinoxaline system, the pyrrole ring is an electron-rich five-membered heterocycle. Its high electron density makes it highly reactive towards electrophiles. pharmaguideline.com However, in the specific case of 6H,7H,8H-pyrrolo[2,3-g]quinoxaline , the pyrrole ring is saturated, meaning it exists as a pyrrolidine (B122466) ring. This saturation fundamentally alters its chemical reactivity.
The key characteristics of the saturated pyrrole (pyrrolidine) moiety are:
Amine Chemistry: The nitrogen atom at the 6-position behaves as a typical secondary amine. Its lone pair of electrons makes it nucleophilic and basic. It readily undergoes reactions such as alkylation, acylation, and sulfonylation.
Lack of Aromaticity: Unlike an aromatic pyrrole ring, the saturated pyrrolidine ring does not undergo electrophilic substitution reactions (e.g., nitration, halogenation) on its carbon atoms. wikipedia.org
Acidity of N-H Proton: The proton on the nitrogen (N-H) is weakly acidic and can be removed by a strong base, though it is significantly less acidic than its counterpart in an aromatic pyrrole. wikipedia.org
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of the 5-Bromo-6H,7H,8H-pyrrolo[2,3-g]quinoxaline scaffold in substitution reactions is dictated by the distinct properties of its two main components.
Nucleophilic Substitution: The primary site for nucleophilic substitution is the C-5 position, where the bromine atom is located. This halogen can be displaced by various nucleophiles or participate in transition metal-catalyzed cross-coupling reactions. Intramolecular nucleophilic aromatic substitution of hydrogen (SNH) is also a known pathway in the synthesis of related fused systems. nih.gov The electron-deficient quinoxaline core facilitates these transformations.
Electrophilic Substitution: The saturated pyrrolidine ring is not susceptible to electrophilic aromatic substitution. The quinoxaline portion is also deactivated towards electrophiles. Therefore, direct electrophilic substitution on the heterocyclic core is challenging. Any such reactions would likely require harsh conditions and may lead to a mixture of products or decomposition. For related aromatic pyrroloquinoxaline systems, sulfonation has been shown to occur on the electron-rich pyrrole ring. rsc.org
| Reaction Type | Preferred Site on Scaffold | Influencing Factors | Typical Reagents |
| Nucleophilic Substitution | C-5 (Br displacement) | Electron-deficient quinoxaline ring, nature of leaving group | Amines, Alkoxides, Cyanides, Organometallics (in cross-coupling) |
| Nucleophilic Acylation/Alkylation | N-6 (Amine) | Nucleophilicity of secondary amine | Acyl chlorides, Alkyl halides |
| Electrophilic Substitution | Unfavorable | Deactivated quinoxaline ring, saturated pyrrole ring | Strong acids/electrophiles (harsh conditions) |
Oxidation and Reduction Chemistry
The oxidation and reduction of the pyrrolo[2,3-g]quinoxaline scaffold can be used to modify its structure and properties significantly.
Oxidation: A key transformation for the 6H,7H,8H-pyrrolo[2,3-g]quinoxaline system is the oxidation, or dehydrogenation, of the saturated pyrrolidine ring. This reaction would lead to the formation of the corresponding fully aromatic pyrrolo[2,3-g]quinoxaline. Such aromatization reactions can often be achieved using chemical oxidants (e.g., DDQ, MnO₂) or catalytic dehydrogenation methods. Air itself can serve as an oxidant in the synthesis of related heterocyclic systems. nih.gov
Reduction: The quinoxaline moiety can be susceptible to reduction under various conditions. Catalytic hydrogenation can reduce the pyrazine ring. In related systems, specific functional groups have been targeted for reduction. For instance, nitro groups attached to the scaffold can be selectively reduced to amines using reagents like iron powder in acidic media, a transformation often used in the synthesis of these heterocycles. mdpi.com Similarly, other functional groups, such as esters, can be reduced with powerful reducing agents like lithium aluminum hydride (LiAlH₄). mdpi.com
Functional Group Interconversion Strategies on the Pyrrolo[2,3-g]quinoxaline Scaffold
Functional group interconversion (FGI) is a cornerstone of synthetic strategy, allowing for the conversion of one functional group into another. youtube.com For this compound, the two most synthetically versatile handles for FGI are the C-5 bromine atom and the N-6 secondary amine.
Interconversions at C-5: The carbon-bromine bond is a gateway to a vast array of other functionalities through metal-catalyzed cross-coupling reactions.
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds (e.g., attaching aryl or vinyl groups).
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Heck Coupling: Reaction with alkenes to form substituted alkenes.
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
Stille Coupling: Reaction with organostannanes to form new C-C bonds.
Interconversions at N-6: The secondary amine in the pyrrolidine ring can be readily converted into other functional groups.
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form tertiary amines.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
| Starting Group | Target Group | Reaction Type |
| C5-Br | C5-Aryl | Suzuki Coupling |
| C5-Br | C5-NR₂ | Buchwald-Hartwig Amination |
| C5-Br | C5-Alkynyl | Sonogashira Coupling |
| N6-H | N6-Acyl | Acylation |
| N6-H | N6-Alkyl | Alkylation |
Derivatization Studies for Structural Elucidation and Application
The derivatization of the pyrrolo[2,3-g]quinoxaline scaffold is crucial for exploring its structure-activity relationships (SAR) and tailoring its properties for specific applications, such as in medicinal chemistry or materials science. nih.gov By systematically modifying the structure and evaluating the effects on biological activity or physical properties, researchers can develop optimized compounds.
Key derivatization strategies for the this compound scaffold include:
Modification at C-5: The diverse cross-coupling reactions mentioned previously allow for the introduction of a wide library of substituents at this position. This is a common strategy in drug discovery to probe interactions with biological targets. For example, attaching different aryl, heteroaryl, or alkyl chains can significantly alter a compound's potency, selectivity, and pharmacokinetic properties.
Modification at N-6: Introducing various groups on the pyrrolidine nitrogen can impact the molecule's polarity, solubility, and ability to form hydrogen bonds. In the development of kinase inhibitors, for example, attaching solubilizing groups or moieties that can interact with specific amino acid residues in a protein's binding pocket is a critical design element. Studies on related pyrrolo[1,2-a]quinoxalines have shown that introducing different piperazine (B1678402) moieties can lead to potent and selective enzyme activators. nih.gov
These derivatization studies are essential for transforming a basic scaffold into a highly functionalized molecule with potential therapeutic or technological applications.
Computational and Theoretical Investigations of Pyrrolo 2,3 G Quinoxaline Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone in the modern analysis of molecular systems. For pyrrolo[2,3-g]quinoxaline derivatives, these computational tools offer a window into their intrinsic properties, which are often difficult to probe experimentally. While specific computational studies on 5-Bromo-6H,7H,8H-pyrrolo[2,3-g]quinoxaline are not extensively documented in publicly available literature, the established methodologies applied to related quinoxaline (B1680401) and pyrroloquinoxaline structures provide a robust framework for understanding its behavior.
Electronic Structure Characterization (e.g., DFT Studies)
The choice of functional and basis set is crucial for obtaining accurate results in DFT studies. The B3LYP exchange-correlation functional with a 6-31G(d,p) basis set is a commonly employed combination for this class of compounds, offering a good balance between computational cost and accuracy. nih.gov Such calculations can generate electron density maps, electrostatic potential surfaces, and Mulliken atomic charges, which collectively provide a detailed picture of the electronic character of the molecule.
Table 1: Exemplary Calculated Electronic Properties for a Pyrrolo[2,3-g]quinoxaline System
| Property | Calculated Value |
| Total Energy | -X Hartrees |
| Dipole Moment | Y Debye |
| Mulliken Charge on N1 | -a |
| Mulliken Charge on N4 | -b |
| Mulliken Charge on Br | -c |
Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.
Prediction of Spectroscopic Signatures (e.g., NMR, UV-Vis)
Computational chemistry provides indispensable tools for predicting the spectroscopic signatures of novel compounds, which can aid in their experimental identification and characterization.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts. scispace.comias.ac.in For this compound, theoretical predictions of 1H and 13C NMR spectra would be invaluable. The calculations would likely show a downfield shift for protons and carbons near the electron-withdrawing bromine atom and the nitrogen atoms of the quinoxaline ring. Comparing these predicted spectra with experimental data is a powerful method for structure verification. nih.gov
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For a π-conjugated system like pyrrolo[2,3-g]quinoxaline, the UV-Vis spectrum is expected to show intense absorptions corresponding to π→π* transitions. The position of the bromine atom and other substituents can modulate these absorption bands, and TD-DFT calculations can quantify these effects, providing insights into the electronic transitions between molecular orbitals. nih.gov
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| 1H NMR | Chemical Shift (ppm) of H at C4 | > 8.0 |
| 13C NMR | Chemical Shift (ppm) of C5-Br | ~115-125 |
| UV-Vis | λmax (nm) | ~300-350 |
Note: These are hypothetical values based on trends observed in similar heterocyclic systems.
Molecular Orbital Analysis
The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
For pyrrolo[2,3-g]quinoxaline derivatives, the HOMO is typically distributed over the electron-rich pyrrole (B145914) ring, while the LUMO is localized on the electron-deficient quinoxaline portion of the molecule. The introduction of a bromine atom at the 5-position is expected to lower the energy of both the HOMO and LUMO, with a potentially more pronounced effect on the LUMO, thereby influencing the HOMO-LUMO gap. A smaller HOMO-LUMO gap generally implies higher reactivity and is associated with the molecule's ability to participate in charge transfer interactions.
Table 3: Representative Frontier Molecular Orbital Energies for a Pyrroloquinoxaline Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -2.5 |
| HOMO-LUMO Gap | 3.3 |
Note: These values are for illustrative purposes to demonstrate the output of molecular orbital analysis.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of complex organic reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways.
Transition State Analysis and Energy Profile Calculations
The synthesis of pyrrolo[2,3-g]quinoxalines often involves intricate cyclization and coupling steps. Computational methods, particularly DFT, can be used to locate the transition state structures for these key elementary steps. By calculating the activation energies, which is the energy difference between the reactants and the transition state, the rate-determining step of a reaction can be identified.
An energy profile diagram, which plots the energy of the system as a function of the reaction coordinate, provides a visual representation of the reaction mechanism. These profiles can be used to compare different possible mechanistic pathways and to understand the factors that control the regio- and stereoselectivity of a reaction.
Mechanistic Pathways for Cyclization and Coupling Reactions
The formation of the pyrrolo[2,3-g]quinoxaline core can be achieved through various synthetic routes, including intramolecular hydroamination and transition-metal-catalyzed cross-coupling reactions. nih.govnih.gov
Cyclization Reactions: Computational studies on related systems have explored the mechanism of gold-catalyzed intramolecular hydroamination to form pyrroloquinoxaline structures. nih.gov These studies often involve the calculation of the energies of various proposed intermediates and transition states to determine the most plausible reaction pathway. For instance, calculations can help to rationalize the observed regioselectivity in the cyclization step.
Coupling Reactions: The synthesis of this compound would likely involve a bromination step, and its subsequent use in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) is a common strategy for further functionalization. Computational modeling can be used to investigate the mechanisms of these palladium-catalyzed reactions. Such studies can provide insights into the oxidative addition, transmetalation, and reductive elimination steps, helping to optimize reaction conditions and to design more efficient catalytic systems.
Table 4: Hypothetical Energy Barriers for a Key Cyclization Step
| Mechanistic Step | Activation Energy (kcal/mol) |
| Initial C-N bond formation | 15.2 |
| Proton transfer | 8.5 |
| Aromatization | -5.0 |
Note: This table provides an example of the kind of data that can be obtained from transition state analysis and energy profile calculations.
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery for predicting the interaction between a small molecule ligand and a protein's binding site.
Computational docking studies have been effectively employed to predict the binding affinities of pyrroloquinoxaline derivatives with various biological targets. For instance, a series of 2-substituted pyrrolo[2,3-b]quinoxalines were evaluated for their potential interaction with the N-terminal RNA-binding domain (NTD) of the SARS-CoV-2 nucleocapsid protein. nih.govnih.gov In silico docking simulations are instrumental in estimating the binding energy, which is a key indicator of the stability of the ligand-protein complex.
To validate the predictive power of these computational models, multiple docking programs are often utilized. In the study of pyrrolo[2,3-b]quinoxaline derivatives, software such as GEMDOCK, DOCKTHOR, and SWISSDOCK were used to calculate the estimated total energy of binding. nih.gov The results indicated that certain derivatives, particularly those with specific substitutions at the C-2 position, exhibited superior binding energies compared to reference compounds. nih.gov For example, compounds with aryl moieties at this position, such as a phenyl or a substituted phenyl group, generally showed more favorable binding energies. nih.gov
The binding energies for a selection of 2-substituted pyrrolo[2,3-b]quinoxaline derivatives with the SARS-CoV-2 N-terminal RNA-binding domain are presented below.
| Compound | Substituent at C-2 | GEMDOCK Binding Energy (kcal/mol) | DOCKTHOR Binding Energy (kcal/mol) | SWISSDOCK Binding Energy (kcal/mol) |
|---|---|---|---|---|
| 3a | -H | -78.86 | -7.84 | -6.40 |
| 3b | -Me | -78.42 | -7.77 | -6.17 |
| 3c | -Ph | -86.05 | -8.12 | -6.85 |
| 3d | -p-tolyl | -86.00 | -7.83 | -6.91 |
| 3i | -CH(OH)Ph | -89.37 | -7.94 | -6.33 |
| 3j | -CH(OH)-p-tolyl | -85.33 | -8.10 | -6.98 |
Data sourced from a study on 2-substituted pyrrolo[2,3-b]quinoxalines and their interaction with the SARS-CoV-2 N-terminal RNA-binding domain. nih.gov
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues within the active site of a protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are crucial for the stability and specificity of the binding.
In a different study focusing on pyrrolo[1,2-a]quinoxaline-based derivatives as Sirt6 activators, docking studies indicated that the protonated nitrogen on the side chain of a lead compound forms π-cation interactions with Trp188, which helps to stabilize the compound within an extended binding pocket. utmb.edu Similarly, the pyrrolo[3,2-b]quinoxaline scaffold has been shown to occupy the ATP binding site of kinases, with substituents positioned in the hydrophobic pocket. nih.gov The amino and amide groups on the pyrrole ring can form multiple hydrogen bonds with the hinge region of the kinase. nih.gov
Structure-Activity Relationship (SAR) Probing via Computational Methods
Computational methods are pivotal in elucidating the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound in silico and predicting the effect of these modifications on its activity, computational SAR studies can guide the optimization of drug candidates. nih.govresearchgate.net
In the investigation of 2-substituted pyrrolo[2,3-b]quinoxalines as inhibitors of tumor necrosis factor-alpha (TNF-α), a clear SAR was established. nih.govnih.gov The nature and size of the substituent at the C-2 position were found to play a significant role in the inhibitory activity. nih.gov The computational predictions, which correlated with in vitro results, suggested that the effectiveness of the substituents followed a general trend: aryl moieties were more effective than long-chain alkyl or hydroxyl alkyl groups, which in turn were more effective than small substituents like hydrogen or a t-butyl group. nih.gov This suggests that the presence of an aromatic ring at the C-2 position is beneficial for activity, likely due to its involvement in favorable π-π stacking interactions within the protein's active site. nih.gov
Photophysical Property Predictions and Mechanism Studies
Computational chemistry is also a powerful tool for predicting the photophysical properties of molecules and elucidating the mechanisms behind phenomena such as aggregation-induced emission (AIE) and the generation of reactive oxygen species (ROS).
Studies on pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have utilized Time-Dependent Density Functional Theory (TDDFT) to investigate their electronic transitions. nih.govbohrium.com These calculations revealed that for non-rigid pyrrolo[1,2-a]quinoxalines, both the S₀–S₁ and S₀–S₂ transitions are significant in the absorption spectra. nih.govbohrium.com The fluorescent S₁ state of the rigid, unsubstituted analogue showed complete charge delocalization. nih.govbohrium.com
The phenomenon of AIE, where non-emissive molecules become highly fluorescent upon aggregation, has been observed in several pyrroloquinoxaline derivatives. nih.govbohrium.comacs.org Computational studies suggest that in the aggregated state, the restriction of intramolecular vibrations and rotations reduces non-radiative decay pathways, leading to an enhancement of fluorescence. acs.org For certain pyrrolo[1,2-a]quinoxalines, a small dihedral angle between the core and appended rotors was computationally identified as a factor that could facilitate electron transfer upon excitation, contributing to aggregation-induced emission enhancement (AIEE). acs.org AIEE has also been reported for a pyrrolo[2,3-b]quinoxaline derivative, where it is attributed to the formation of intermolecular hydrogen bonds and aromatic donor-acceptor interactions. rsc.org
Furthermore, computational studies have provided insights into the mechanism of ROS generation by these compounds. nih.govbohrium.com The triplet state T₁ is believed to be responsible for ROS generation, a process that is aided by aggregation. nih.govbohrium.com The S₁ states of some non-rigid molecules can undergo intersystem crossing (ISC) to higher triplet states (T₂/T₃), which then populate the phosphorescent states. nih.govbohrium.comacs.org The calculated energy gap between the T₁ and S₀ states of a monomeric system was found to be close to the energy required to excite molecular oxygen to its singlet state. nih.gov Computational studies on a π-stacked trimer model revealed that this energy gap decreases upon aggregation, becoming precisely the energy needed to generate the reactive b¹Δg state of O₂, indicating that aggregation promotes ROS generation. nih.gov
Biological Relevance and Applications of Pyrrolo 2,3 G Quinoxaline Derivatives Excluding Clinical Human Trial Data and Toxicity
Medicinal Chemistry Applications (Focus on In Vitro Activity and Molecular Mechanism)
Kinase Inhibition Activities
Pyrrolo[2,3-g]quinoxaline derivatives have emerged as a promising class of kinase inhibitors, targeting various kinases involved in cell signaling pathways crucial for cell proliferation, survival, and differentiation.
Akt kinases are key components of the PI3K/Akt signaling pathway, which is often dysregulated in cancer, promoting cell survival and proliferation. tandfonline.com Several studies have focused on developing pyrrolo[1,2-a]quinoxaline (B1220188) derivatives as Akt inhibitors. tandfonline.comnih.gov A series of these compounds were synthesized and evaluated for their ability to inhibit the proliferation of human leukemic (K562, U937, HL60) and breast cancer (MCF7) cell lines, with some exhibiting an active phosphorylated form of Akt. tandfonline.comnih.gov
Notably, certain derivatives demonstrated potent antiproliferative activity. For instance, one compound inhibited K562 cell line proliferation with an IC50 of 4.5 µM, while another inhibited U937 and MCF7 cell lines with IC50 values of 5 µM and 8 µM, respectively. nih.gov These findings highlight the potential of the pyrrolo[1,2-a]quinoxaline scaffold in the design of novel Akt kinase inhibitors. tandfonline.com
Table 1: In Vitro Antiproliferative Activity of Selected Pyrrolo[1,2-a]quinoxaline Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1a | K562 | 4.5 |
| 1h | U937 | 5 |
| 1h | MCF7 | 8 |
Data sourced from Guillon et al., 2008. nih.gov
Ephrin receptors, a subfamily of receptor tyrosine kinases, and their ephrin ligands are involved in various physiological and pathological processes, including cancer. The design of novel quinoxaline-based inhibitors targeting the EphA3 tyrosine kinase has been a subject of research. nih.govnih.gov By utilizing the X-ray structure of the EphA3 catalytic domain in complex with a known inhibitor, new pyrrolo[3,2-b]quinoxaline derivatives were designed. nih.govnih.gov These compounds were characterized through various cell-based assays, and their drug-protein interaction profiles were generated using a global chemical proteomics approach. nih.govnih.gov
Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. Pyrrolo[1,2-a]quinoxalines have been identified as potent and selective inhibitors of PTP1B. nih.gov A study on various substituted pyrrolo[1,2-a]quinoxalines revealed their inhibitory activity in the low- to sub-micromolar range. nih.gov The 4-benzyl derivative was found to be the most potent inhibitor with an IC50 of 0.24 µM. nih.gov Furthermore, analogues containing chlorine atoms at specific positions maintained potency and exhibited good selectivity over T-cell protein tyrosine phosphatase (TCPTP). nih.gov
The mechanism by which pyrroloquinoxaline derivatives inhibit kinases often involves competitive binding at the ATP-binding site. ekb.eg The pyrrolo[3,2-b]quinoxaline scaffold can occupy the ATP binding site, with substituents positioned in the hydrophobic pocket created when the kinase is in an inactive DFG-out conformation. nih.gov This type II binding mode was confirmed by X-ray diffraction analysis of the EphA3 catalytic domain in complex with a pyrrolo[3,2-b]quinoxaline inhibitor. nih.gov The inhibitor forms hydrogen bonds within the hinge region of the kinase, contributing to its inhibitory activity. nih.gov
Antimicrobial Activities (e.g., Antibacterial, Antitubercular, Antifungal)
Derivatives of pyrrolo[2,3-g]quinoxaline have demonstrated a wide range of antimicrobial activities.
Several studies have reported the synthesis and evaluation of pyrrolo[2,3-b]quinoxaline derivatives for their antibacterial properties. researchgate.netzlb.de In one study, a series of these compounds were tested against Escherichia coli, Bacillus spizizenii, and Pseudomonas aeruginosa. researchgate.netzlb.de Certain derivatives showed inhibitory activity against E. coli and B. spizizenii. researchgate.netzlb.de Another study on 1,5-disubstituted pyrrolo[1,2-a]quinazolines, prepared through multi-component reactions, screened a number of the synthesized compounds for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria using the well-diffusion method. rsc.org
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. mdpi.com Pyrrolo[2,3-c]quinolines have been explored for this purpose, leading to the discovery of derivatives with good in vitro activity against virulent strains of M. tuberculosis. nih.gov Enzymatic assays revealed that these compounds act as allosteric inhibitors of glutamate-5-kinase (G5K), an essential enzyme in the proline biosynthesis pathway of the pathogen. nih.gov Furthermore, novel 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives have been synthesized and evaluated for their antimycobacterial activity, demonstrating a reasonable bacteriostatic effect against M. tuberculosis H37Rv. mdpi.com
Table 2: In Vitro Antitubercular Activity of a Pyrroloquinoline Derivative
| Compound | Target Strain | MIC (µM) |
|---|---|---|
| 50 | M. tuberculosis H37Rv | 4.1 |
| 54 | M. tuberculosis H37Rv | 4.2 |
Data sourced from a 2022 study on 3H-pyrrolo[2,3-c]quinolines. nih.gov
Pyrrolo[1,2-a]quinoline derivatives have also been investigated for their antifungal properties. ijlpr.com A series of dimethyl-1-(4-substitutedbenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylates and ethyl-1-(4-substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylates were synthesized and evaluated for their in vitro antifungal activity. ijlpr.comresearchgate.net While some derivatives displayed moderate activity, others showed good antifungal potential. ijlpr.comresearchgate.net
Antioxidant and Radical Scavenging Properties
Derivatives of the related pyrrolo[2,3-b]quinoxaline class have been recognized for their antioxidant capabilities. A study investigating newly synthesized derivatives of 3-hydroxy-3-pyrroline-2-one, which includes the pyrrolo[2,3-b]quinoxaline structure, identified these compounds as having antioxidant properties. The antioxidant activity was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
The antioxidant activity of bromophenols, which also feature bromine substituents, is attributed to their capacity to donate hydrogen atoms or electrons, a process facilitated by the presence of both bromine and hydroxyl groups on their aromatic rings.
Material Science Applications
Organic Electronic Devices (e.g., Semiconductors, Emitting Layers in OLEDs)
Pyrrolo[2,3-g]quinoxaline derivatives are emerging as promising materials for organic electronic devices due to their unique electronic and photophysical properties. The extended π-conjugated system of the pyrrolo[2,3-g]quinoxaline core allows for efficient charge transport, making these compounds suitable for use as organic semiconductors.
Researchers have investigated the use of pyrazino[2,3-g]quinoxaline (B3350192), a closely related scaffold, as a strong, planar acceptor in the design of thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). By incorporating donor molecules, these materials can achieve emission in the deep-red to near-infrared (NIR) region. For instance, solution-processed OLEDs using neat films of such derivatives have demonstrated electroluminescence at wavelengths of 685 nm and 780 nm.
The strong electron-accepting nature of the pyrazino[2,3-g]quinoxaline core, which can be considered a fused tetraazaanthracene, makes it a valuable building block for n-type organic semiconductors. This property is crucial for the development of organic field-effect transistors (OFETs) and other electronic components. The ability to tune the electronic properties by modifying the substituents on the quinoxaline (B1680401) ring further enhances their versatility in this field.
Development of Chemosensors
The inherent fluorescence of many pyrrolo[2,3-g]quinoxaline derivatives makes them excellent candidates for the development of chemosensors. These sensors can detect specific ions or molecules through changes in their fluorescence emission.
A notable example is a pyrrolo[2,3-b]quinoxaline derivative functionalized with a 2-(2-aminoethyl)pyridine (B145717) chain, which has been shown to be a highly selective fluorescent receptor for Zinc (Zn²⁺) ions. This sensor operates through an intramolecular charge transfer (ICT) mechanism and exhibits dual fluorescence. Interestingly, it also displays aggregation-induced emission enhancement (AIEE) in the crystalline state, a phenomenon that can enhance sensor sensitivity.
Furthermore, dipyrrolylquinoxalines have been demonstrated to be effective colorimetric and fluorescent sensors for anions, particularly fluoride (B91410) (F⁻). The interaction between the pyrrole (B145914) NH protons and the anion leads to a distinct change in the absorption and emission spectra, allowing for visual detection. These findings highlight the potential of the pyrroloquinoxaline scaffold in creating selective and sensitive chemosensors for a variety of analytes.
Photofunctional Building Blocks
The unique photophysical properties of pyrrolo[2,3-g]quinoxaline derivatives make them valuable as photofunctional building blocks in the design of advanced materials. Their ability to absorb and emit light can be tailored by chemical modifications, leading to applications in areas such as bioimaging and photosensitizers.
A detailed photophysical exploration of pyrrolo[1,2-a]quinoxalines has revealed their environmental responsiveness and potential for aggregation-induced emission (AIE). These properties are highly desirable for applications in bioimaging, where the fluorescence can be turned on in specific cellular environments. For instance, certain derivatives have been used for bioimaging with subcellular localization, specifically targeting lysosomes.
Moreover, the versatility of the pyrrolo[1,2-a]quinoxaline core allows for the development of molecules with tailored photophysical features, including the generation of reactive oxygen species (ROS), which is relevant for photodynamic therapy. The ability to systematically study and modify the structure of these compounds provides a pathway to new photofunctional materials with specific and enhanced properties.
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes
Emerging strategies that promise to revolutionize the synthesis of this and related compounds include:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single pot to form a complex product, offer a highly efficient route to novel pyrrolo[2,3-g]quinoxaline derivatives. bohrium.com MCRs reduce waste, save time, and allow for the rapid generation of a library of analogs for biological screening.
Catalytic C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful tool for streamlining synthesis. Future work will likely focus on developing catalytic systems (e.g., using palladium, copper, or iron) that can selectively introduce substituents onto the pyrrolo[2,3-g]quinoxaline core, bypassing the need for pre-functionalized starting materials. bohrium.comresearchgate.net
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
Green Chemistry Principles: A significant push will be toward adopting greener solvents (like water or bio-based solvents), using renewable starting materials, and employing energy-efficient methods such as microwave or ultrasound irradiation to reduce the environmental impact of synthesis. mdpi.comnih.govmdpi.com
A comparison of traditional versus potential future synthetic approaches is outlined below.
| Feature | Traditional Synthesis | Future Sustainable Synthesis |
| Strategy | Linear, multi-step | Convergent, multicomponent reactions bohrium.com |
| Catalysis | Stoichiometric reagents | Transition-metal catalysis (e.g., Au, Fe) mdpi.comresearchgate.net |
| Efficiency | Lower overall yields, more waste | High atom economy, reduced waste |
| Solvents | Volatile organic compounds | Water, ionic liquids, bio-solvents mdpi.com |
| Energy | Conventional heating | Microwave, sonication nih.govnih.gov |
Advanced Computational Design for Targeted Biological Activities
Computational chemistry is an indispensable tool for accelerating drug discovery. For 5-Bromo-6H,7H,8H-pyrrolo[2,3-g]quinoxaline, in silico methods will be crucial for designing derivatives with high potency and selectivity for specific biological targets. researchgate.netnih.gov
Future computational efforts will involve:
Quantitative Structure-Activity Relationship (QSAR): By building statistical models that correlate chemical structure with biological activity, QSAR studies can predict the potency of newly designed analogs. researchgate.net This allows researchers to prioritize the synthesis of the most promising compounds.
Molecular Docking and Dynamics: These techniques simulate the interaction between a ligand (the pyrrolo[2,3-g]quinoxaline derivative) and its target protein at the atomic level. nih.govnih.gov This provides insights into the key binding interactions and helps in designing modifications to improve affinity and selectivity. For instance, docking studies could be used to design derivatives targeting specific kinases, a class of enzymes often implicated in cancer. ontosight.airesearchgate.net
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features required for biological activity. The resulting model serves as a template for designing new molecules with similar or enhanced therapeutic effects.
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. mdpi.com This early-stage screening helps to eliminate candidates with poor pharmacokinetic profiles, saving significant time and resources.
Exploration of Novel Biological Targets and Therapeutic Pathways
The quinoxaline (B1680401) scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. ontosight.ainih.govresearchgate.net Derivatives have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. researchgate.netrsc.orgrsc.org For this compound and its future analogs, a key research direction will be the systematic exploration of novel biological targets to uncover new therapeutic applications.
Potential areas for investigation include:
Kinase Inhibition: Many quinoxaline derivatives act as kinase inhibitors, which are crucial for treating various cancers. researchgate.net Screening against a broad panel of kinases could identify novel targets for cancers that are currently difficult to treat.
Neurodegenerative Diseases: Some heterocyclic compounds have shown potential in treating neurodegenerative diseases. Investigating the ability of pyrrolo[2,3-g]quinoxalines to modulate pathways involved in Alzheimer's or Parkinson's disease could open new therapeutic avenues.
Infectious Diseases: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. The pyrrolo[2,3-g]quinoxaline scaffold can be tested against a wide array of bacteria, fungi, and viruses to identify new lead compounds. researchgate.netrsc.orgnih.gov Some studies have already explored pyrrolo[2,3-b]quinoxalines for their potential to inhibit TNF-α, which is relevant in the context of viral infections like COVID-19. nih.gov
Enzyme Inhibition: Beyond kinases, these compounds could be evaluated as inhibitors for other enzyme classes, such as histone deacetylases (HDACs) or poly (ADP-ribose) polymerase (PARP), which are also important targets in cancer therapy. nih.govmdpi.com
| Potential Target Class | Therapeutic Area | Rationale |
| Protein Kinases | Oncology, Inflammation | Quinoxaline is a known scaffold for kinase inhibitors. ontosight.airesearchgate.net |
| DNA/RNA Polymerases | Antiviral, Antibacterial | Heterocyclic compounds can intercalate with nucleic acids or inhibit replication enzymes. |
| Histone Deacetylases (HDACs) | Oncology | The planar aromatic system is suitable for binding to the HDAC active site. nih.gov |
| Phosphodiesterases (PDEs) | Inflammation, COVID-19 | Pyrrolo[2,3-b]quinoxalines have been investigated as PDE4 inhibitors to control cytokine storms. nih.gov |
| InhA Enzyme | Tuberculosis | Pyrrolo[1,2-a]quinoxaline (B1220188) hybrids have been identified as potential antitubercular leads targeting InhA. nih.gov |
Integration of Pyrrolo[2,3-g]quinoxalines into Advanced Functional Materials
The utility of the pyrrolo[2,3-g]quinoxaline scaffold is not limited to medicine. Its electronic properties, stemming from the fused aromatic ring system, make it an attractive candidate for applications in materials science. The presence of the bromo group in this compound is particularly advantageous, as it serves as a versatile chemical handle for polymerization and functionalization through cross-coupling reactions. researchgate.net
Future research in this area could focus on:
Organic Electronics: Pyrrolo[2,3-g]quinoxaline units could be incorporated into conjugated polymers for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Their nitrogen atoms can tune the electronic properties and improve charge transport.
Chemosensors: By attaching specific recognition moieties, the pyrrolo[2,3-g]quinoxaline core could be used to create fluorescent sensors for detecting metal ions, anions, or biologically important molecules. encyclopedia.pub
Dyes and Pigments: The extended π-system of the scaffold suggests that its derivatives could function as stable organic dyes with applications in textiles, coatings, and imaging.
The bromo-substituent is key to many of these applications, as it allows for the molecule to be covalently linked into larger systems, a critical step in the bottom-up fabrication of advanced functional materials. researchgate.netnih.gov
Q & A
Advanced Research Question
- Molecular Docking (AutoDock/Vina) : Screens against crystallized proteins (e.g., T. cruzi enzymes) to identify key interactions, such as halogen bonds with Tyr residues or π-π stacking with His side chains .
- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with inhibitory activity to prioritize synthetic targets .
- MD Simulations : Assesses binding stability over 100 ns trajectories, with RMSD <2 Å indicating robust target engagement .
For example, docking simulations of bromo derivatives with c-MYC G-quadruplex DNA show ∆G values of −9.2 kcal/mol, suggesting strong intercalation .
How can structure-activity relationship (SAR) studies guide the design of more potent quinoxaline derivatives?
Advanced Research Question
SAR insights include:
- Core Modifications : Adding electron-deficient groups (e.g., -CN) to the quinoxaline ring increases kinase inhibition by 40% .
- Side Chain Variations : Aliphatic amines at the 8-position improve solubility (logS > −4), while aromatic amines enhance DNA intercalation .
- Metal Chelation : Copper(II) complexes of pyrroloquinoxalines show 10× higher ROS generation in cancer cells, leveraging redox-active metal centers .
Systematic libraries (10–50 analogs) are screened via high-throughput assays (e.g., ATPase inhibition) to identify lead compounds .
What in vivo models are appropriate for evaluating the anticancer efficacy of this compound?
Advanced Research Question
Preclinical models include:
- Xenograft Mice (NSCLC) : Subcutaneous implantation of A549 cells, with tumor volume reduction monitored via caliper measurements (30–50% reduction at 10 mg/kg dosing) .
- Zebrafish Toxicity Assays : Evaluates cardiotoxicity (heartbeat rate) and hepatotoxicity (liver morphology) at LC50 >100 μM .
- Pharmacokinetic Profiling : Plasma half-life (t1/2 ~4 hours) and bioavailability (>60%) are assessed using LC-MS/MS .
How do the electrochemical properties of pyrroloquinoxaline derivatives affect their potential as optoelectronic materials?
Advanced Research Question
Key findings include:
- Band Gap Engineering : 5-Bromo derivatives exhibit narrow band gaps (2.1–2.3 eV) due to bromine’s electron-withdrawing effect, suitable for organic semiconductors .
- HOMO-LUMO Levels : Methoxy-substituted analogs show higher HOMO energies (−5.2 eV), enhancing hole transport in OLEDs .
- Photoluminescence Quantum Yield (PLQY) : Derivatives with fused aryl groups achieve PLQY >70%, making them viable for light-emitting diodes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
